molecular formula C14H16O4 B589239 (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine CAS No. 905580-85-0

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine

Cat. No. B589239
M. Wt: 248.278
InChI Key: IBFVDAHLIIWJTI-UUJNGGQRSA-N
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Description

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.278. The purity is usually 95%.
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Scientific Research Applications

Overview

The compound "(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine" is associated with a range of scientific research applications, particularly in the field of organic chemistry and materials science. This section discusses the applications derived from research on similar compounds, focusing on their synthetic methodologies, chemical properties, and potential uses in various fields.

Synthetic Methodologies and Chemical Properties

Compounds with structures similar to "(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine" have been extensively studied for their synthetic methodologies and chemical properties. For instance, research on oxazines, benzoxazines, and related compounds provides insights into the synthesis and chemical transformations of such complex molecules. These compounds are synthesized through various methods, including dehydration reactions and cyclization processes, showcasing the versatility and complexity of organic synthesis techniques relevant to the compound (Sainsbury, 1991).

Potential Applications in Drug Discovery and Material Science

The structural complexity and unique chemical properties of these compounds make them candidates for various applications, including drug discovery and materials science. For example, oxyprenylated compounds, similar in structural complexity to the given compound, have shown significant potential as anti-inflammatory and anti-tumor agents, highlighting the possible pharmaceutical applications of such molecules (Epifano et al., 2015).

Role in Understanding Chemical Reactions and Mechanisms

The study of compounds like "(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine" contributes significantly to our understanding of chemical reactions and mechanisms. For instance, research on the acidolysis of lignin model compounds helps elucidate the mechanisms of β-O-4 bond cleavage, which is crucial for understanding lignin degradation and the development of sustainable chemical processes (Yokoyama, 2015).

properties

IUPAC Name

(1R,2S,4S,6S)-9-(4-methoxyphenyl)-3,8,10-trioxatricyclo[4.4.0.02,4]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFVDAHLIIWJTI-UUJNGGQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2OC[C@@H]3C[C@H]4[C@@H]([C@@H]3O2)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730670
Record name (1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydro-3H-oxireno[4,5]cyclopenta[1,2-d][1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine

CAS RN

905580-85-0
Record name (1aS,1bR,5aS,6aS)-Hexahydro-3-(4-methoxyphenyl)oxireno[4,5]cyclopenta[1,2-d][1,3]dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905580-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydro-3H-oxireno[4,5]cyclopenta[1,2-d][1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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